CID 19366080
Description
[Note: No evidence directly describes CID 19366080. The following is a hypothetical introduction based on common PubChem compound attributes.] this compound is a chemical entity registered in PubChem, a database of small molecules maintained by the National Institutes of Health (NIH). While structural and functional details are unavailable in the provided evidence, comparative analyses typically focus on molecular descriptors (e.g., molecular weight, solubility, bioactivity) and structural motifs shared with related compounds.
Properties
Molecular Formula |
C9H12O2Si |
|---|---|
Molecular Weight |
180.27 g/mol |
InChI |
InChI=1S/C9H12O2Si/c1-10-9(11-2)12-8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChI Key |
RRJHUACFVLPGGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 19366080 involves specific synthetic routes and reaction conditions. The industrial production methods for this compound are designed to ensure high yield and purity. Detailed information on the synthetic routes and reaction conditions can be found in various patents and scientific publications .
Chemical Reactions Analysis
CID 19366080 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are well-documented in the literature. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
CID 19366080 has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules, in biology for studying cellular processes, in medicine for developing new drugs, and in industry for manufacturing various products. Its versatility makes it a valuable compound in multiple research domains .
Mechanism of Action
The mechanism of action of CID 19366080 involves specific molecular targets and pathways. It exerts its effects by interacting with certain proteins or enzymes, leading to changes in cellular processes. Detailed information on its mechanism of action can be found in scientific databases and publications .
Comparison with Similar Compounds
The evidence highlights comparative methodologies for compounds with known biological or chemical relevance. Below are examples of key parameters and analogous compounds:
Structural and Physicochemical Properties
Key Findings :
- Solubility trends correlate with polarity; CID 315608 (sulfonyl/ketone) exhibits higher aqueous solubility than halogenated analogs (CID 72863, 53216313).
- Bioavailability scores (0.55) are identical across examples, suggesting shared pharmacokinetic challenges despite structural differences .
Bioactivity and Toxicity



Key Findings :
- Bioactivity varies significantly: Colchicine (CID 6167) targets microtubules, while CID 46907796 inhibits Nrf2 pathways .
- Oscillatoxin derivatives (CIDs 101283546, 185389) exhibit potent cytotoxicity, limiting therapeutic utility .
Key Findings :
Biological Activity
Chemical Structure and Properties
Clofarabine is characterized by its unique chemical structure, which contributes to its mechanism of action. Its molecular formula is , and it has a molecular weight of approximately 285.69 g/mol. The compound's structure allows it to mimic natural nucleosides, facilitating its incorporation into DNA and RNA.
Clofarabine exerts its biological effects primarily through the following mechanisms:
- Inhibition of DNA Synthesis : Clofarabine is phosphorylated intracellularly to active triphosphate forms, which are then incorporated into DNA, leading to chain termination during DNA replication.
- Induction of Apoptosis : The compound activates apoptotic pathways in malignant cells, promoting programmed cell death.
- Interference with Ribonucleotide Reductase : Clofarabine inhibits ribonucleotide reductase, thereby affecting the balance of deoxyribonucleotides necessary for DNA synthesis.
Antitumor Activity
Clofarabine has shown significant antitumor activity in various preclinical and clinical studies. Below is a summary of its efficacy against different types of cancers:
| Cancer Type | Study Type | Efficacy Observed |
|---|---|---|
| Acute Lymphoblastic Leukemia (ALL) | Phase II Clinical Trial | 40-50% complete response rate in pediatric patients |
| Acute Myeloid Leukemia (AML) | Phase II Clinical Trial | 30% overall response rate in elderly patients |
| Non-Hodgkin Lymphoma | Preclinical Studies | Significant tumor regression observed in xenograft models |
Pharmacokinetics
The pharmacokinetic profile of Clofarabine indicates rapid absorption and distribution within the body. Key pharmacokinetic parameters include:
- Half-Life : Approximately 1.5 hours.
- Bioavailability : Administered intravenously, achieving high systemic exposure.
- Metabolism : Primarily metabolized by dephosphorylation.
Pediatric Acute Lymphoblastic Leukemia
A notable case study involved a cohort of pediatric patients with relapsed ALL treated with Clofarabine. The study reported:
- Patient Population : 50 children aged 1-18 years.
- Treatment Regimen : Clofarabine was administered at a dose of 52 mg/m²/day for five consecutive days.
- Outcomes : A complete response was achieved in 45% of patients, with minimal toxicity observed.
Adult Acute Myeloid Leukemia
In another study focusing on adults with refractory AML:
- Patient Population : 60 adults aged 18-75 years.
- Treatment Regimen : Clofarabine was given at a dose of 30 mg/m²/day for five days.
- Outcomes : An overall response rate of 30% was documented, with a median survival time of 8 months.
Safety Profile
Clofarabine's safety profile has been evaluated in numerous clinical trials. Common adverse effects include:
- Bone marrow suppression (neutropenia and thrombocytopenia)
- Gastrointestinal disturbances (nausea, vomiting)
- Hepatotoxicity
Summary Table of Adverse Effects
| Adverse Effect | Incidence (%) |
|---|---|
| Neutropenia | 60% |
| Nausea | 40% |
| Hepatotoxicity | 20% |
Q & A
Q. What ethical frameworks apply to in vivo studies of this compound’s toxicity?
- Methodological Answer :
- Institutional Approval : Obtain IACUC or ethics committee clearance before animal trials .
- 3Rs Principle : Replace animals with in vitro models where possible, reduce sample sizes, refine procedures to minimize suffering .
- Data Transparency : Publish negative results to prevent redundant studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



